

Introduction: The Strategic Importance of a Bifunctional Reagent

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Compound of Interest

Compound Name: 2-Cyanobenzamide

Cat. No.: B092452

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o-Cyanobenzamide (**2-cyanobenzamide**) is a deceptively simple aromatic molecule that holds a position of strategic importance in modern organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with ortho-positioned cyano ($\text{-C}\equiv\text{N}$) and carboxamide (-CONH_2) groups, provides two distinct and chemically versatile reactive centers. This bifunctionality makes it an invaluable building block for the construction of complex heterocyclic scaffolds, particularly those prevalent in contemporary pharmacophores. Understanding the nuanced interplay of its physical properties and chemical reactivity is paramount for any researcher aiming to leverage its synthetic potential, from small-scale discovery to process development. This guide synthesizes critical data with field-proven insights to provide a comprehensive technical overview of this pivotal chemical intermediate.

Section 1: Molecular and Core Physical Properties

The physical properties of o-cyanobenzamide are a direct consequence of its molecular structure. The presence of two polar, hydrogen-bonding functional groups in close proximity governs its solid-state behavior and solubility profile. The melting point is notably high for a molecule of its size, reflecting strong intermolecular forces, including hydrogen bonding between the amide groups of adjacent molecules in the crystal lattice.

Table 1: Physical and Molecular Data for o-Cyanobenzamide

Property	Value	Source(s)
IUPAC Name	2-Cyanobenzamide	[1]
Synonyms	o-Cyanobenzamide, Phthalamic nitrile	[1] [2]
CAS Number	17174-98-0	[1]
Molecular Formula	C ₈ H ₆ N ₂ O	[1]
Molecular Weight	146.15 g/mol	[1]
Appearance	White to off-white crystalline solid	

| Melting Point | 172-174 °C | [\[2\]](#)[\[3\]](#) |

Expert Insight: The ortho arrangement of the amide and nitrile groups allows for potential intramolecular interactions that can influence its conformation in solution, impacting reactivity. Its limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like DMSO and DMF is a critical consideration for reaction setup.

Section 2: Spectroscopic Characterization Profile

Accurate identification of o-cyanobenzamide is crucial. The following spectroscopic signatures provide a definitive fingerprint for the compound. The data presented are typical values; minor variations can occur based on solvent and instrument conditions.

Table 2: Key Spectroscopic Data for o-Cyanobenzamide

Technique	Signature	Interpretation
IR (Infrared)	~3400 & 3200 cm⁻¹ (two bands)	N-H stretching of primary amide
	~2230 cm ⁻¹ (strong, sharp)	C≡N (nitrile) stretching[4]
	~1670 cm ⁻¹ (strong)	C=O (Amide I band) stretching[5]
¹ H NMR	~7.5-8.0 ppm (multiplet, 4H)	Aromatic protons (Ar-H)
	>7.5 ppm (broad singlet, 2H)	Amide protons (-CONH ₂)
¹³ C NMR	~168 ppm	C=O (amide carbonyl carbon) [6]
	~125-140 ppm	Aromatic carbons
	~117 ppm	C≡N (nitrile carbon)[6]
	~110 ppm	Quaternary aromatic carbon attached to CN
Mass Spec (EI)	m/z = 146	Molecular Ion [M] ⁺
	m/z = 129	[M-NH ₃] ⁺ fragment

| | m/z = 102 | [M-CONH₂]⁺ fragment |

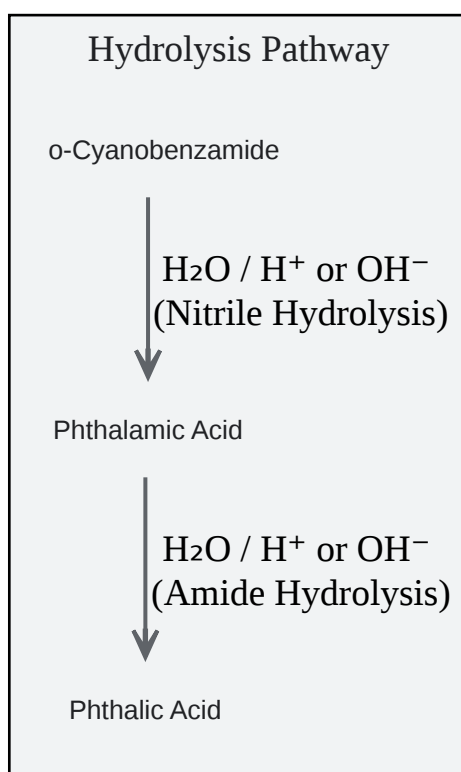
Causality Behind the Data: In the ¹H NMR spectrum, the aromatic protons are deshielded into the 7.5-8.0 ppm region due to the electron-withdrawing effects of both the cyano and amide substituents. The amide protons often appear as a broad signal due to quadrupole broadening and exchange, and their chemical shift is highly dependent on solvent and concentration. In the IR spectrum, the sharp, strong peak for the nitrile stretch around 2230 cm⁻¹ is a highly diagnostic feature of this functional group.[4]

Section 3: Chemical Properties and Synthetic Reactivity

The synthetic utility of o-cyanobenzamide stems from the distinct reactivity of its two functional groups. The carbonyl carbon of the amide and the carbon of the nitrile are both electrophilic sites, albeit with different reactivities, making sequential and selective transformations possible.

Hydrolysis: Stepwise Conversion to Phthalic Acid Derivatives

Under aqueous acidic or basic conditions, both the amide and nitrile groups can be hydrolyzed. The reaction typically proceeds stepwise, allowing for the isolation of intermediates. Mild conditions may favor the hydrolysis of the nitrile to an amide, which in this case would lead to phthalamide. More commonly, hydrolysis leads to a carboxylic acid. The relative rates of amide vs. nitrile hydrolysis can be controlled by reaction conditions.[7]



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Caption: Stepwise hydrolysis of o-cyanobenzamide.

Reduction: Accessing Aminomethyl Scaffolds

Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH_4), can reduce both functional groups. Critically, LiAlH_4 reduces amides completely to amines by removing the carbonyl oxygen, a distinct outcome compared to the reduction of esters or ketones which yield alcohols.[8] The nitrile group is concurrently reduced to a primary amine. This transformation provides a direct route to 2-(aminomethyl)benzylamine, a useful diamine ligand and building block.

1) LiAlH_4 , THF
2) H_2O workup

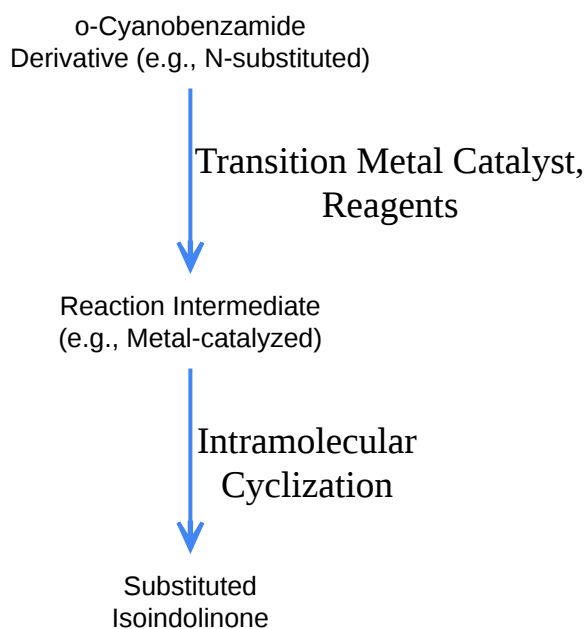


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Caption: Reduction of o-cyanobenzamide with LiAlH_4 .

Cyclization Reactions: Gateway to Heterocyclic Cores

Perhaps the most significant application of o-cyanobenzamide derivatives is in the synthesis of nitrogen-containing heterocycles. The ortho positioning of the two groups is ideal for intramolecular cyclization reactions to form five-membered rings. For example, derivatives of o-cyanobenzamide can be key precursors to substituted isoindolinones, a privileged scaffold in medicinal chemistry.[9][10] These reactions are often mediated by transition metals which facilitate C-H activation or other bond-forming steps.



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Caption: General pathway to isoindolinone scaffolds.

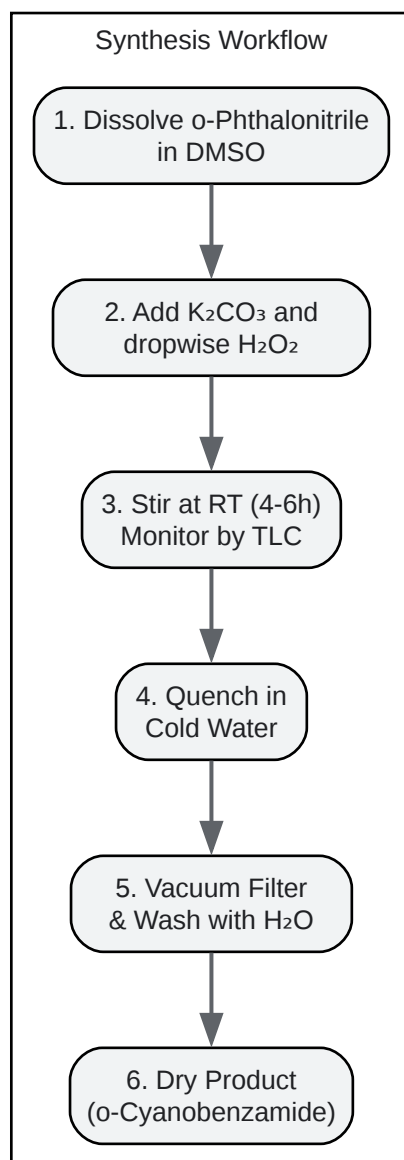
Section 4: Recommended Synthesis Protocol

A reliable laboratory-scale synthesis of o-cyanobenzamide involves the controlled partial hydrolysis of the more readily available o-phthalonitrile. The key to this procedure is using reaction conditions (e.g., basic hydrogen peroxide) that favor the hydrolysis of only one of the two nitrile groups.

Experimental Protocol: Synthesis from o-Phthalonitrile

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of o-phthalonitrile in 100 mL of dimethyl sulfoxide (DMSO).
- **Reagent Addition:** While stirring at room temperature, add 1.0 g of powdered potassium carbonate (K_2CO_3). Subsequently, add 11.3 mL of 30% hydrogen peroxide (H_2O_2) dropwise over 20 minutes. **Causality:** The base activates the peroxide, forming the hydroperoxide anion, which is the active nucleophile for the hydrolysis of the nitrile.

- **Reaction Execution:** Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 1:1 ethyl acetate/hexane. The product should have a lower R_f than the starting material.
- **Workup and Isolation:** Once the reaction is complete, pour the reaction mixture into 400 mL of cold water with stirring. A white precipitate will form.
- **Purification:** Collect the solid by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMSO and salts.
- **Drying:** Dry the white solid in a vacuum oven at 60 °C to a constant weight. The product, o-cyanobenzamide, is typically obtained in high purity (>95%) and good yield.



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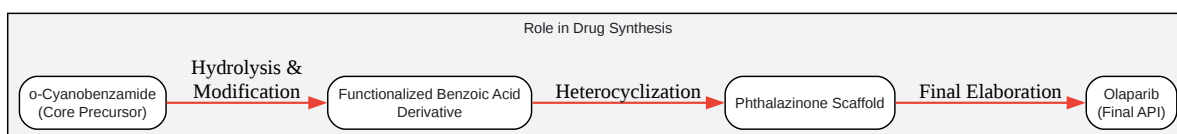
Caption: Experimental workflow for o-cyanobenzamide synthesis.

Section 5: Applications in Drug Development

The true value of o-cyanobenzamide is realized in its application as a strategic precursor in multi-step syntheses. Its derivatives are instrumental in building the core structures of several modern therapeutics.

Case Study: Precursor to the Phthalazinone Core of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a major class of targeted cancer therapies. A prominent example is Olaparib, used to treat certain types of ovarian, breast, and prostate cancers.[11] The central scaffold of Olaparib is a phthalazinone ring system. This heterocycle is commonly synthesized from 2-carboxybenzaldehyde or related derivatives, which themselves can be accessed from precursors like o-cyanobenzamide through hydrolysis and further functionalization. The benzamide moiety provides a handle that is ultimately transformed into the lactam portion of the phthalazinone core.



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Caption: Logical flow from precursor to API.

Section 6: Safety and Handling

As with any active chemical reagent, proper handling of o-cyanobenzamide is essential. It is classified as hazardous and requires appropriate engineering controls and personal protective equipment (PPE).

- **Hazard Summary:** o-Cyanobenzamide is harmful if swallowed or in contact with skin and causes serious eye irritation.[1][3] It may also cause respiratory irritation.[3]
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

o-Cyanobenzamide is more than a simple organic compound; it is a versatile and powerful tool for chemical innovation. Its value lies in the predictable yet distinct reactivity of its ortho-disposed nitrile and amide functionalities. From the construction of foundational heterocyclic cores like isoindolinones to its role in the synthesis of life-saving therapeutics such as Olaparib, a thorough understanding of its properties is a prerequisite for success. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this strategic building block into their synthetic programs.

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